molecular formula C16H16F3IO3S B12295792 Mesityl(phenyl)iodonium trifluoromethanesulfonate

Mesityl(phenyl)iodonium trifluoromethanesulfonate

Cat. No.: B12295792
M. Wt: 472.3 g/mol
InChI Key: WHKHDUDQHGBGKS-UHFFFAOYSA-M
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Description

Mesityl(phenyl)iodonium trifluoromethanesulfonate (CAS: 144930-50-7) is a diaryliodonium salt with the molecular formula C₁₆H₁₆F₃IO₃S and a molecular weight of 472.26 g/mol. It consists of a mesityl (2,4,6-trimethylphenyl) group and a phenyl group coordinated to a hypervalent iodine center, paired with a trifluoromethanesulfonate (triflate) counterion. The compound is a pale-yellow solid with a melting point of 148–150°C and is typically purified via diethyl ether recrystallization . Its structure is confirmed by ¹H/¹³C NMR spectroscopy, with key signals at δ 7.98 (dd, 2H, aromatic), 2.60 (s, 6H, mesityl methyl), and 2.29 (s, 3H, mesityl methyl) in DMSO-d₆ .

This compound is widely used as an electrophilic arylating agent in metal-free and transition-metal-catalyzed reactions due to the mesityl group's steric bulk and the triflate's stability .

Properties

Molecular Formula

C16H16F3IO3S

Molecular Weight

472.3 g/mol

IUPAC Name

phenyl-(2,4,6-trimethylphenyl)iodanium;trifluoromethanesulfonate

InChI

InChI=1S/C15H16I.CHF3O3S/c1-11-9-12(2)15(13(3)10-11)16-14-7-5-4-6-8-14;2-1(3,4)8(5,6)7/h4-10H,1-3H3;(H,5,6,7)/q+1;/p-1

InChI Key

WHKHDUDQHGBGKS-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=C(C(=C1)C)[I+]C2=CC=CC=C2)C.C(F)(F)(F)S(=O)(=O)[O-]

Origin of Product

United States

Preparation Methods

Continuous-Flow Synthesis

The development of continuous-flow systems has revolutionized the synthesis of diaryliodonium salts, offering enhanced safety and scalability compared to traditional batch methods. A landmark study demonstrated the synthesis of mesityl(phenyl)iodonium triflate using a microreactor system with a residence time of 60 seconds .

Reaction Conditions and Mechanism

The protocol involves three feed streams:

  • Feed 1 : Aryl iodide (e.g., iodobenzene, 5.0 mmol) and mesitylene (5.5 mmol) in dichloroethane (DCE).
  • Feed 2 : meta-Chloroperbenzoic acid (m-CPBA, 5.5 mmol) in DCE.
  • Feed 3 : Trifluoromethanesulfonic acid (TfOH, 10 mmol) in DCE.

The streams are combined in a PEEK cross-mixer and passed through a 3.0 mL PFA capillary tubing under sonication. The exothermic oxidation of iodobenzene to iodonium(III) intermediates is efficiently controlled in flow, minimizing decomposition pathways. Subsequent ligand exchange with mesitylene yields the target compound, which crystallizes upon cooling (−26°C) in 87% yield (2.05 g).

Advantages Over Batch Methods
  • Safety : Mitigates risks associated with exothermic reactions.
  • Purity : Crystalline product vs. powdered precipitates in batch (69% yield).
  • Scalability : Gram-scale production with consistent throughput (3 mL/min).

One-Pot Batch Synthesis

Batch methods remain widely used for laboratory-scale preparations. A representative procedure involves:

Stepwise Protocol

  • Oxidation : Iodobenzene (1.0 equiv) is treated with m-CPBA (1.3 equiv) in DCE at 0°C.
  • Acid Activation : TfOH (3.0 equiv) is added to generate the iodonium(III) intermediate.
  • Electrophilic Aromatic Substitution (EAS) : Mesitylene (1.1 equiv) is introduced, and the mixture is stirred at 40–80°C for 10 minutes.

Purification via recrystallization (acetone/diethyl ether) affords the product in 78% yield .

Optimization Insights
  • Temperature : Reactions at 80°C complete within 10 minutes, whereas lower temperatures (0°C) require extended times.
  • Acid Stoichiometry : Excess TfOH (3.0 equiv) suppresses side reactions, improving yields from 32% to 89% in analogous systems.

Alternative Synthetic Routes

Sustainable Solvent Systems

Recent advances employ ethyl acetate as a green solvent, replacing dichloroethane. Using TfOH (2.0 equiv) and water as a cosolvent, nitro-substituted analogs are synthesized in 87% yield , suggesting adaptability for mesityl systems.

Industrial-Scale Considerations

Large-scale production prioritizes:

  • Cost Efficiency : Bulk procurement of mesitylene and iodobenzene.
  • Purification : Chromatography-free isolation via fractional crystallization.
  • Safety Protocols : Closed-system reactors to handle TfOH corrosivity.

Comparative Analysis of Methods

Parameter Flow Synthesis Batch Synthesis Sustainable Method
Yield 87% 78% 87% (nitro analog)
Reaction Time 60 s 10 min 2 h
Solvent DCE DCE Ethyl acetate
Scalability High Moderate Moderate
Purity Crystalline Powdered Crystalline

Challenges and Solutions

Electron-Rich Substrates

Mesitylene’s electron-donating methyl groups hinder electrophilic attack. Solutions include:

  • Increased Acid Strength : TfOH (3.0 equiv) enhances iodonium(III) electrophilicity.
  • Sonication : Promotes mixing in viscous reaction media.

Byproduct Formation

Over-oxidation to iodine(V) species is mitigated by:

  • Stoichiometric Control : Limiting m-CPBA to 1.3 equiv.
  • Low-Temperature Flow Reactions : −50°C suppresses decomposition.

Chemical Reactions Analysis

Types of Reactions

Mesityl(phenyl)iodonium trifluoromethanesulfonate undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be involved in redox reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents like acetonitrile or dichloromethane under mild to moderate temperatures.

Major Products

The major products formed from reactions involving this compound depend on the nature of the nucleophile. For example, reaction with an amine would yield an iodonium-substituted amine, while reaction with an alcohol would produce an iodonium-substituted ether.

Scientific Research Applications

Organic Synthesis

Electrophilic Reagent
Mesityl(phenyl)iodonium trifluoromethanesulfonate is primarily used as an electrophilic reagent in organic synthesis. It facilitates the formation of carbon-carbon and carbon-heteroatom bonds, which are crucial for constructing complex organic molecules. This capability is particularly valuable in the synthesis of pharmaceuticals and agrochemicals .

Mechanism of Action
The compound generates reactive intermediates that act as electrophiles. These intermediates can be attacked by various nucleophiles, leading to a range of chemical transformations. The specific pathways depend on the nature of the nucleophile involved in the reaction .

Photochemistry

Photoinitiator
In photochemistry, this compound serves as a photoinitiator in polymerization processes. Upon exposure to light, it generates reactive species that initiate polymerization reactions, making it useful in producing high-performance polymers for coatings, adhesives, and 3D printing applications .

Research Studies
Research has demonstrated its effectiveness in photochemical studies, where it helps investigate reaction mechanisms and develop new materials through light-induced reactions .

Polymer Chemistry

Polymerization Processes
The compound is utilized in various polymerization processes due to its ability to generate radicals upon photolysis. This property is critical for synthesizing advanced materials that require precise control over molecular architecture and properties .

Analytical Chemistry

Enhancement of Detection Methods
In analytical chemistry, this compound is employed to enhance detection methods such as chromatography. Its use improves the sensitivity and accuracy of analytical results, facilitating better identification and quantification of compounds in complex mixtures .

Case Studies

Several studies have highlighted the practical applications of this compound:

  • Synthesis of Biologically Active Molecules : A study focused on using this compound for synthesizing biologically active molecules, showcasing its role in pharmaceutical development.
  • Antimicrobial Efficacy : Research evaluated the antimicrobial activity of various diaryliodonium salts, including this compound, demonstrating its potential in developing antimicrobial agents .
  • Selective Aryl Transfer Reactions : Recent findings reported on the selective aryl transfer from mesityl(phenyl)iodonium salts to diarylsulfides under copper-catalyzed conditions, yielding high product yields without byproducts .

Summary Table of Applications

Field Application Notes
Organic SynthesisElectrophilic reagent for bond formationKey in pharmaceuticals and agrochemicals
PhotochemistryPhotoinitiator for polymerizationUseful in creating high-performance polymers
Polymer ChemistryRadical generation for advanced materialsEssential for precise control over polymer properties
Analytical ChemistryEnhancement in detection methodsImproves sensitivity and accuracy in chromatography

Mechanism of Action

The mechanism by which mesityl(phenyl)iodonium trifluoromethanesulfonate exerts its effects involves the transfer of the iodonium group to a substrate. This process typically occurs through a nucleophilic attack on the iodine atom, leading to the formation of a new carbon-iodine bond. The trifluoromethanesulfonate group acts as a leaving group, facilitating the reaction.

Comparison with Similar Compounds

Key Observations :

  • Melting Points : Bulky or electron-withdrawing substituents (e.g., 3-CF₃) increase melting points compared to mesityl(phenyl) .
  • Reactivity : Electron-deficient aryl groups (e.g., perfluorophenyl) reduce transfer efficiency in reactions, whereas mesityl(phenyl) achieves 95% selectivity in N-arylation due to balanced electronic properties .

Key Observations :

  • Electron-withdrawing groups (e.g., Br, Cl) improve yields due to enhanced electrophilicity .
  • Sterically hindered mesityl groups require optimized protocols (e.g., flow synthesis) for high purity .

Spectroscopic Comparison

¹H NMR shifts for mesityl(phenyl)iodonium triflate (δ 7.98, aromatic protons) differ from mesityl(3-CF₃-phenyl) triflate (δ 8.2–8.5), reflecting electronic effects of substituents .

Biological Activity

Mesityl(phenyl)iodonium trifluoromethanesulfonate is an organoiodine compound with significant potential in medicinal chemistry and organic synthesis. This article explores its biological activity, focusing on its cytotoxic effects, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

  • Molecular Formula : C16_{16}H16_{16}F3_3IO3\text{O}_3S
  • Molecular Weight : Approximately 490.25 g/mol
  • Appearance : Gray solid
  • Melting Point : 173 °C to 176 °C

The compound features a mesityl group and a phenyl group attached to an iodonium center, which contributes to its reactivity as an electrophilic reagent in organic synthesis. The presence of trifluoromethanesulfonate enhances its electrophilic properties, making it a valuable intermediate in various chemical reactions.

Biological Activity Overview

Research on the biological activity of this compound is limited, but related compounds have shown promising results:

  • Cytotoxicity : Studies indicate that iodonium salts can exhibit significant cytotoxicity against various cancer cell lines. For instance, related diaryliodonium salts have demonstrated potent activity against U937 cells, with IC50_{50} values as low as 0.49 μM .
  • Antimicrobial Activity : Iodonium compounds are often investigated for their antimicrobial properties, although specific data on this compound is still emerging.

The mechanisms behind the biological activity of diaryliodonium salts, including this compound, are primarily linked to their oxidative potential. These compounds can act as oxidizing agents, leading to cellular damage and apoptosis in susceptible cells. The following points summarize key findings:

  • Oxidative Stress Induction : The cytotoxic effects are believed to stem from the generation of reactive oxygen species (ROS), which can damage cellular components and trigger cell death pathways.
  • Structure–Activity Relationship : Variations in the substituents on the phenyl or mesityl groups can significantly influence the potency and selectivity of these compounds against different cell lines .

Case Studies and Research Findings

  • Cytotoxicity Against Cancer Cell Lines :
    • A study evaluated various fluorinated diaryliodonium salts for their cytotoxic effects on U937 cells. Among them, mesityl(2-(pentafluoro-λ6-sulfanyl)phenyl)iodonium exhibited the highest potency with an IC50_{50} value of 0.49 μM .
    • Another investigation into ortho-fluorinated diaryliodonium salts revealed significant cytotoxic effects at concentrations of 1 μM and 5 μM against U937 cells, suggesting a promising avenue for developing antitumor agents .
  • Synthesis and Reactivity :
    • The synthesis of this compound typically involves reacting mesityl iodide with phenylboronic acid derivatives in the presence of trifluoromethanesulfonic acid. This method allows for high yields and purity.
    • Flow synthesis techniques have been explored to enhance the efficiency and scalability of producing diaryliodonium triflates, including mesityl(phenyl)iodonium .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaUnique Features
This compoundC16_{16}H16_{16}F3_3IO3\text{O}_3SContains both fluorinated and mesityl groups
(4-Fluorophenyl)(mesityl)iodonium trifluoromethanesulfonateC16_{16}H16_{16}F4_4IO3\text{O}_3SEnhanced lipophilicity due to fluorination
Bis(4-fluorophenyl)iodonium trifluoromethanesulfonateC16_{16}H14_{14}F4_4IO3\text{O}_3STwo fluorinated phenyl groups

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